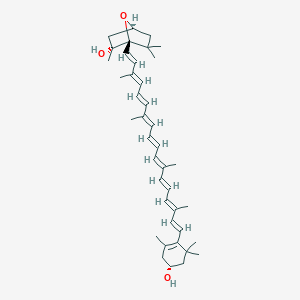

Cucurbitaxanthin A

Overview

Description

The compound Cucurbitaxanthin A is a complex organic molecule with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

Introduction of the hydroxyl groups: This step may involve selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

Formation of the polyene chain: This can be accomplished through a series of Wittig reactions or Horner-Wadsworth-Emmons reactions to introduce the multiple double bonds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalytic processes: Using catalysts to improve reaction efficiency and selectivity.

Purification techniques: Employing methods such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated compounds.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

Biology: Investigating its effects on biological systems, such as its potential as an antioxidant.

Medicine: Exploring its therapeutic potential, including anti-inflammatory or anticancer properties.

Industry: Utilizing its unique structure in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve:

Molecular targets: Interacting with specific enzymes or receptors in biological systems.

Pathways involved: Modulating signaling pathways related to oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

- (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-one

- (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-thiol

Biological Activity

Cucurbitaxanthin A is a carotenoid derived from the Cucurbita maxima (pumpkin) species, recognized for its potential health benefits and biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a tetraterpene compound that belongs to the family of carotenoids. It is primarily found in various species of the Cucurbitaceae family, particularly in pumpkins and squashes. Its structure allows it to exhibit significant antioxidant properties, making it a subject of interest in nutritional and medicinal research.

Biological Activities

This compound has been studied for several biological activities, including:

- Antioxidant Activity : It exhibits strong antioxidant properties that help neutralize free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Properties : Several studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms.

The biological effects of this compound can be attributed to its interaction with multiple cellular pathways:

- Inhibition of Cell Proliferation : this compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as JAK/STAT3 and Raf/MEK/ERK. For instance, it disrupts the expression of cyclins involved in cell cycle progression, leading to cell cycle arrest in the G2/M phase .

- Reduction of Inflammatory Mediators : It inhibits the activity of cyclooxygenases (COX) and other pro-inflammatory mediators, contributing to its anti-inflammatory effects .

- Antioxidant Mechanisms : The compound enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .

Case Studies and Experimental Data

Recent studies have provided insights into the efficacy and mechanisms of this compound:

- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent cytotoxicity .

- Another research highlighted its stability during thermal processing when incorporated into food products like fortified bread, suggesting potential applications in functional foods aimed at combating vitamin A deficiency .

Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to other carotenoids:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| β-Carotene | Moderate | Low | Moderate |

| Lutein | High | Moderate | Low |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that it is well-absorbed in the gastrointestinal tract and has favorable bioavailability when consumed as part of dietary sources like pumpkin .

Properties

IUPAC Name |

(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(43-40)28-39(40,10)42/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIFPRVTIOZTJN-SZYTUFQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(O2)CC3(C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@]23[C@](C[C@@H](O2)CC3(C)C)(C)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315840 | |

| Record name | Cucurbitaxanthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103955-77-7 | |

| Record name | Cucurbitaxanthin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103955-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitaxanthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.